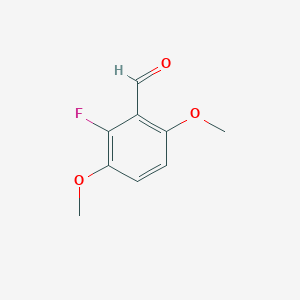

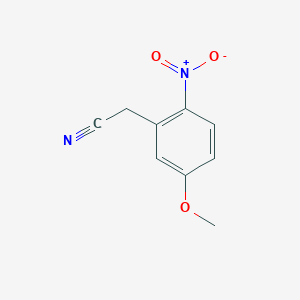

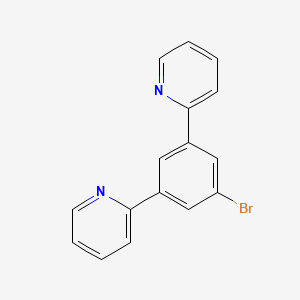

![molecular formula C7H7N3 B1599799 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89792-07-4](/img/structure/B1599799.png)

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

“2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 89792-07-4 . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives has been accomplished through various methods . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide .

Molecular Structure Analysis

The molecular structure of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” has been analyzed using techniques such as X-ray crystallography and IR spectrophotometry .

Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” have been studied, revealing its interactions with various enzymes and other compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include its molecular weight, density, and melting point .

Applications De Recherche Scientifique

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrrolo[2,3-d]pyrimidines have been found to exhibit potent anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrrolo[2,3-d]pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

A SAR study indicated that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines reported in the same work. The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .

Anticancer Applications

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary of the Application

Pyrrolo[2,3-d]pyrimidines have been reported as potential FAK inhibitors, which could be used in the treatment of cancer .

Methods of Application or Experimental Procedures

The pyrrolo[2,3-d]pyrimidine derivatives were tested for their ability to inhibit the FAK enzymatic action .

Results or Outcomes

One of the pyrrolo[2,3-d]pyrimidine derivatives, referred to as 64, suppressed the FAK enzymatic action at IC50 = 5.4 nM and inhibited the MDA-MB231 and A549 cancer cell lines with the IC50 range = 3.20 ± 0.41 to 17.41 ± 1.3 μM respectively .

Anticancer Applications (Design and Synthesis)

Specific Scientific Field

Summary of the Application

A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a microwave technique, which is a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Results or Outcomes

The compounds were tested in vitro against seven selected human cancer cell lines. It was found that compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Inhibition of P21-Activated Kinase 4 (PAK4)

Specific Scientific Field

Summary of the Application

Pyrrolo[2,3-d]pyrimidines have been reported as potential inhibitors of PAK4, a kinase associated with a variety of cancers .

Methods of Application or Experimental Procedures

The inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

Results or Outcomes

The study provided insights into the binding modes and inhibitory mechanisms of these inhibitors, which could be useful for the design of new anticancer drugs .

Design and Synthesis for Anticancer Applications

Specific Scientific Field

Summary of the Application

A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a microwave technique, which is a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Results or Outcomes

All compounds were tested in vitro against seven selected human cancer cell lines. It was found that compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Inhibition of P21-Activated Kinase 4 (PAK4)

Specific Scientific Field

Summary of the Application

Pyrrolo[2,3-d]pyrimidines have been reported as potential inhibitors of PAK4, a kinase associated with a variety of cancers .

Methods of Application or Experimental Procedures

The inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

Results or Outcomes

The study provided insights into the binding modes and inhibitory mechanisms of these inhibitors, which could be useful for the design of new anticancer drugs .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQNXZAQYYNQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C=CNC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470227 | |

| Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

89792-07-4 | |

| Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

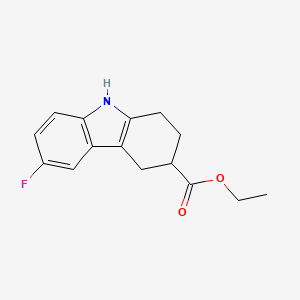

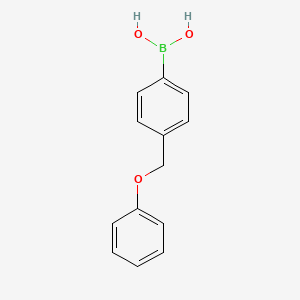

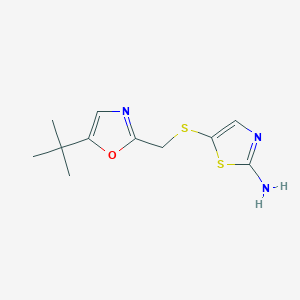

![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)